5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
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Overview
Description
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core with a sulfamoyl group attached to a dichlorophenyl ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 3,4-dichlorobenzene to form 3,4-dichloronitrobenzene.
Reduction: Reduction of 3,4-dichloronitrobenzene to 3,4-dichloroaniline.
Sulfamoylation: Reaction of 3,4-dichloroaniline with sulfamoyl chloride to form 3,4-dichlorophenylsulfamoyl chloride.
Amidation: Coupling of 3,4-dichlorophenylsulfamoyl chloride with N-ethyl-2-methylbenzamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of proteins involved in cell signaling or metabolic pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,4-dichlorophenyl)sulfamoyl]-N-methyl-2-methylbenzamide
- 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-ethylbenzamide
- 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzoate
Uniqueness
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide stands out due to its specific structural features, such as the combination of a dichlorophenyl ring and a sulfamoyl group, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-3-19-16(21)13-9-12(6-4-10(13)2)24(22,23)20-11-5-7-14(17)15(18)8-11/h4-9,20H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPKPJPDXDVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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